molecular formula C7H16ClNO B2705068 1-(methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride CAS No. 2089258-34-2

1-(methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride

Cat. No. B2705068
CAS RN: 2089258-34-2
M. Wt: 165.66
InChI Key: LADUHFZQHHGDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MEM, and it is a cyclic amine that has a methoxymethyl group attached to the cyclobutane ring. MEM is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Sonification in Organic Synthesis

Sonification of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine leads to the formation of reactive azomethine ylides, which are intercepted by cyclic thioketones to give spirocyclic 1,3-thiazolidines. This demonstrates the compound's role in facilitating the synthesis of complex cyclic structures, potentially useful in material science and pharmaceuticals (Gebert et al., 2003).

Lewis Acid-Catalyzed Cascade Reactions

In Lewis acid-catalyzed cascade reactions, arylmethylenecyclopropanes react with 3-methoxy-1,3,3-triarylprop-1-yne to yield functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This application highlights the role of such compounds in synthesizing structurally diverse molecules, which could be beneficial in developing new materials and drugs (Yao & Shi, 2007).

Enantioselective Synthesis

The synthesis and resolution of cis-1-methoxycarbonyl-2-methylcyclobutane, and its derivatives, showcase the compound's utility in enantioselective synthesis. This process is crucial for creating substances with specific optical activities, essential in the pharmaceutical industry for producing drugs with targeted effects (Baldwin & Burrell, 2000).

One-Pot Synthesis Techniques

One-pot synthesis of polysubstituted 1,2,3,4-tetrahydropyridines involves the condensation of ethyl acetoacetate with methoxymethanol and primary amines. This demonstrates the compound's application in streamlined synthetic processes, making chemical synthesis more efficient and cost-effective (Ishmiyarov et al., 2015).

Photolabile Protecting Groups

Development of photolabile protecting groups suitable for multistep flow synthesis, utilizing derivatives such as 9-hydroxymethylxanthene, underscores the importance of these compounds in modern synthetic strategies. This application is crucial in the synthesis of complex organic molecules, allowing for the protection and deprotection of functional groups in a controlled manner (Yueh, Voevodin, & Beeler, 2015).

properties

IUPAC Name

1-(methoxymethyl)-N-methylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-8-7(6-9-2)4-3-5-7;/h8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADUHFZQHHGDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC1)COC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride

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